

Reactivity profile of 4-(tributylstannyl)thiazole with electrophiles

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Compound of Interest

Compound Name: 4-(Tributylstannyl)thiazole

Cat. No.: B065867

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An In-Depth Technical Guide to the Reactivity Profile of **4-(Tributylstannyl)thiazole** with Electrophiles

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery.^{[1][2]} Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" in a multitude of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.^{[3][4][5][6]} The strategic functionalization of this ring system is paramount for the development of novel therapeutics. **4-(Tributylstannyl)thiazole** (C₁₅H₂₉NSSn) has emerged as a highly versatile and indispensable building block for this purpose.^{[6][7]} This organostannane reagent provides a powerful platform for forming carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.^{[6][8]}

This guide offers a detailed exploration of the reactivity of **4-(tributylstannyl)thiazole** with a range of electrophiles, focusing on the underlying mechanisms, experimental considerations, and synthetic applications.

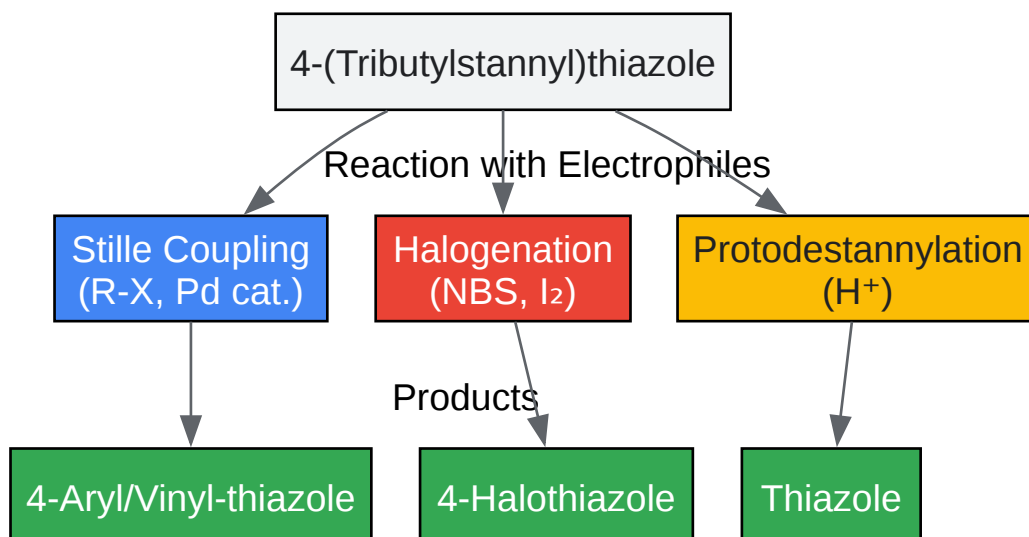
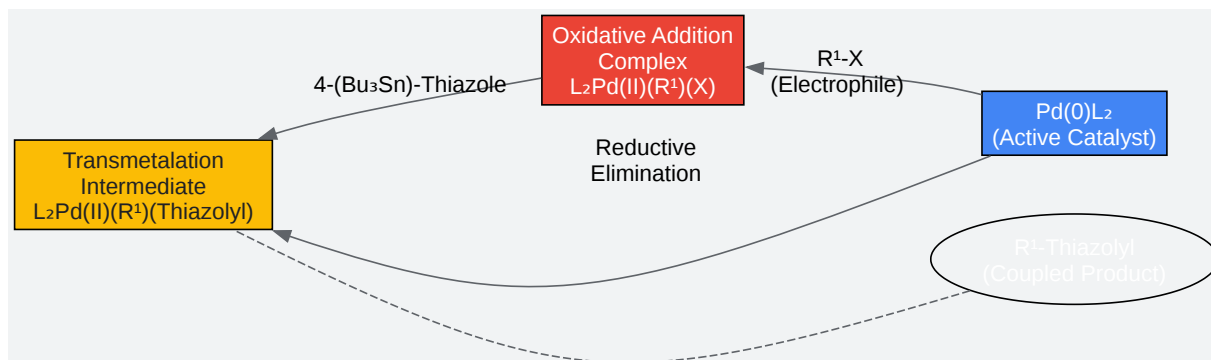
The Cornerstone Reaction: Palladium-Catalyzed Stille Cross-Coupling

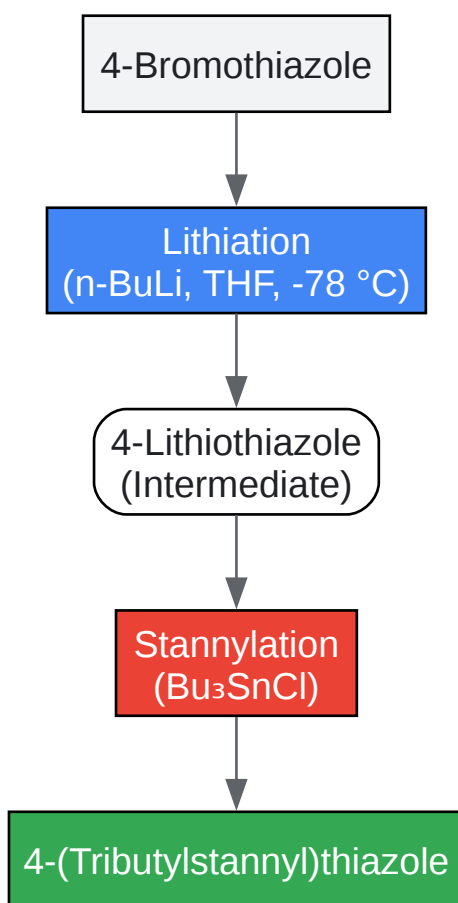
The most significant application of **4-(tributylstannyl)thiazole** is its role as a nucleophilic partner in the Stille cross-coupling reaction.^[8] This reaction is a robust and widely used method for creating C-C bonds, valued for its tolerance of a broad array of functional groups and its typically mild, neutral reaction conditions.^{[9][10]}

Catalytic Cycle and Mechanism

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.^{[11][12]} The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

- **Oxidative Addition:** The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition with an organic electrophile (typically an aryl, heteroaryl, or vinyl halide/triflate), forming a Pd(II) intermediate.^{[9][11]}
- **Transmetalation:** This is the crucial and often rate-determining step where the tributylstannyl group on the thiazole transfers the thiazolyl moiety to the palladium center, displacing the halide or triflate.^{[8][12]} This step involves the formation of a new carbon-palladium bond. The mechanism can be complex, but an associative pathway, where the organostannane coordinates to the palladium complex, is common.^{[8][11]}
- **Reductive Elimination:** The final step involves the reductive elimination of the two organic groups (the thiazolyl and the group from the electrophile) from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.^{[9][11]}





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